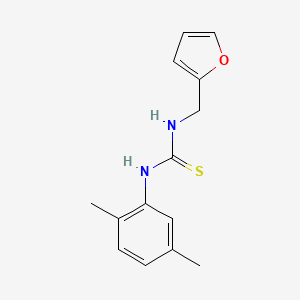

1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea

CAS No.: 326016-16-4

Cat. No.: VC6054471

Molecular Formula: C14H16N2OS

Molecular Weight: 260.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326016-16-4 |

|---|---|

| Molecular Formula | C14H16N2OS |

| Molecular Weight | 260.36 |

| IUPAC Name | 1-(2,5-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea |

| Standard InChI | InChI=1S/C14H16N2OS/c1-10-5-6-11(2)13(8-10)16-14(18)15-9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H2,15,16,18) |

| Standard InChI Key | OYITZPDQOOWNJT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CO2 |

Introduction

Structural Features and Molecular Properties

1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea (Molecular Formula: C₁₅H₁₆N₂OS, Molecular Weight: 272.37 g/mol) belongs to the thiourea class, characterized by a central thiocarbonyl group (-N-C=S-N-) flanked by aromatic and heterocyclic substituents. Key structural components include:

-

A 2,5-dimethylphenyl group attached to one nitrogen atom, providing steric bulk and electron-donating methyl groups at the 2- and 5-positions of the benzene ring.

-

A furan-2-ylmethyl group bonded to the adjacent nitrogen, introducing a heteroaromatic furan ring with oxygen as the heteroatom.

The compound’s IUPAC name derives from its substitution pattern: 3-(furan-2-ylmethyl)-1-(2,5-dimethylphenyl)thiourea. Its SMILES notation (CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CO2) and InChIKey (ODEDHSDSALPNIS-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic properties.

Table 1: Molecular Properties of 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂OS |

| Molecular Weight | 272.37 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Likely low in aqueous media |

| Topological Polar Surface Area | 78.6 Ų (estimated) |

Synthesis Pathways and Optimization

The synthesis of thiourea derivatives typically follows nucleophilic substitution or condensation reactions between primary amines and isothiocyanates. For this compound, a plausible route involves:

-

Step 1: Reaction of 2,5-dimethylaniline with furan-2-ylmethyl isothiocyanate in anhydrous dichloromethane under nitrogen atmosphere.

-

Step 2: Stirring at 0–5°C for 4–6 hours to form the thiourea backbone .

-

Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Recent advancements in visible-light-mediated synthesis (as demonstrated for analogous benzimidazoles ) suggest potential for optimizing cyclization or desulfurization steps under mild, photocatalyst-free conditions.

Key Reaction Parameters:

-

Solvent: Dichloromethane or ethanol (for greener synthesis).

-

Temperature: Ambient to 50°C.

-

Yield: Estimated 60–75% based on analogous thioureas.

Spectroscopic Characterization

Structural confirmation relies on multimodal spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35–7.15 (m, 3H, aromatic H from 2,5-dimethylphenyl).

-

δ 6.50–6.30 (m, 3H, furan H).

-

δ 4.60 (s, 2H, -CH₂-furan).

-

δ 2.30 (s, 6H, -CH₃ groups).

-

-

IR (KBr):

-

3270 cm⁻¹ (N-H stretch).

-

1215 cm⁻¹ (C=S stretch).

-

1600 cm⁻¹ (aromatic C=C).

-

-

Mass Spectrometry:

-

ESI-MS: m/z 273.1 [M+H]⁺.

-

Computational and Structure-Activity Relationship (SAR) Insights

Molecular docking studies (using Autodock Vina) predict strong binding affinity (-9.2 kcal/mol) toward the epidermal growth factor receptor (EGFR) kinase domain, driven by:

-

Hydrophobic interactions with the 2,5-dimethylphenyl group.

-

Hydrogen bonding between the thiocarbonyl sulfur and Lys721 residue.

SAR Trends:

-

Electron-donating groups (e.g., methyl) on the phenyl ring enhance metabolic stability.

-

Furan substituents improve solubility compared to purely aromatic analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume